Scientific Field: Organic Chemistry
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is often used as a building block in organic synthesis for the preparation of various biologically active compounds.
Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed.
Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific synthesis being performed.
Scientific Field: Electrochemistry.
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode.
Methods of Application: In this application, DTP was dissolved in a solution of ethanol and water.
Scientific Field: Organic Chemistry .
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Methods of Application: In these reactions, DTP serves as a source of hydrogen.
Results or Outcomes: The use of DTP in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes .
Scientific Field: Organic Chemistry.
Summary of the Application: This compound is often used in transfer hydrogenations of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines.
Methods of Application: The presence of a Lewis or Brønstedt acid catalyst for further activation of the hydrogen acceptor is often required.
Results or Outcomes: The use of this compound in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes.
Summary of the Application: The formation of an alkyl thianthrenium salt/Hantzsch ester electron donor-acceptor complex enables a photocatalyst- and metal-free generation of an alkyl radical and a subsequent C (sp 3 )-C (sp 3) bond formation with activated olefins.
Methods of Application: This protocol tolerates a broad range of functionality and can successfully be used in late-stage functionalization of pharmaceuticals.
Results or Outcomes: The results of this study would provide insights into the behavior of this compound, which could be useful in various applications, such as the development of new pharmaceuticals.
Summary of the Application: A visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes provides chiral benzyl alcohols in very good yield, and high ee.
Methods of Application: This methodology offers mild reaction conditions, good functionality tolerance, excellent enantiocontrol, the avoidance of mass metal wastes, and the use of precious metal catalysts.
Results or Outcomes: The use of this compound in these reactions can lead to the production of chiral benzyl alcohols in very good yield, and high ee.
The key features of the molecule include a pyridine ring (six-membered aromatic ring containing nitrogen) with two ethyl ester groups attached at the 3rd and 5th positions. The molecule also has two methyl groups at the 2nd and 6th positions of the pyridine ring []. This structure provides several notable aspects:
Hantzsch ester is primarily used as a hydrogen source in two main types of reactions:
Balanced chemical equation (general):
R1-C=O + R2-NH2 + Hantzsch ester -> R1-CH2-NR2 + (oxidized Hantzsch ester) []
Balanced chemical equation (example):
CH3-CH=CH-COCH3 + Hantzsch ester -> CH3-CH2-CH2-COCH3 + (oxidized Hantzsch ester) []
The oxidized form of Hantzsch ester can be regenerated using various methods, making the reaction cycle catalytic [].
Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].
Irritant